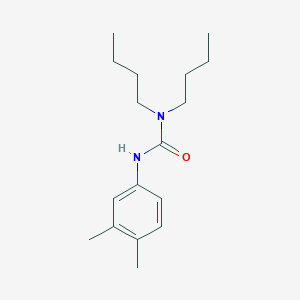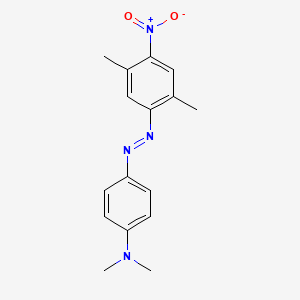
4-(Dimethylamino)-2',5'-dimethyl-4'-nitroazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-2’,5’-dimethyl-4’-nitroazobenzene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is notable for its vibrant color and its applications in scientific research and industrial processes.
Métodos De Preparación
The synthesis of 4-(Dimethylamino)-2’,5’-dimethyl-4’-nitroazobenzene typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,5-dimethylaniline. This involves treating 2,5-dimethylaniline with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N-dimethylaniline in the presence of a base to form the azo compound.
The reaction conditions for the synthesis include maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is usually carried out at room temperature.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Análisis De Reacciones Químicas
4-(Dimethylamino)-2’,5’-dimethyl-4’-nitroazobenzene undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the azo group.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature controls. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-2’,5’-dimethyl-4’-nitroazobenzene has several applications in scientific research:
Chemistry: It is used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in staining techniques to visualize cellular components under a microscope.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is used in the production of dyes and pigments for textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-2’,5’-dimethyl-4’-nitroazobenzene involves its interaction with molecular targets through its azo and nitro groups. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes, making the compound useful in various research applications.
Comparación Con Compuestos Similares
Similar compounds to 4-(Dimethylamino)-2’,5’-dimethyl-4’-nitroazobenzene include other azo dyes such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Used for staining lipids in biological samples.
What sets 4-(Dimethylamino)-2’,5’-dimethyl-4’-nitroazobenzene apart is its specific structural features, such as the presence of both dimethylamino and nitro groups, which confer unique chemical properties and reactivity.
Propiedades
Número CAS |
199791-30-5 |
|---|---|
Fórmula molecular |
C16H18N4O2 |
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
4-[(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H18N4O2/c1-11-10-16(20(21)22)12(2)9-15(11)18-17-13-5-7-14(8-6-13)19(3)4/h5-10H,1-4H3 |
Clave InChI |
GSTPUBYJJIMOGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1[N+](=O)[O-])C)N=NC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


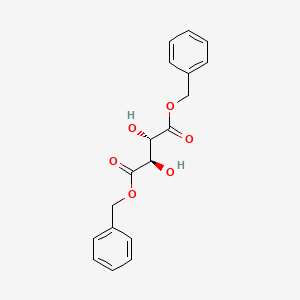

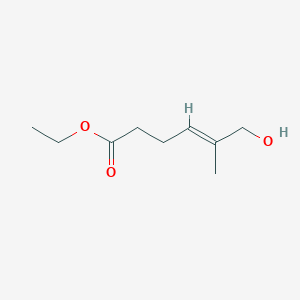

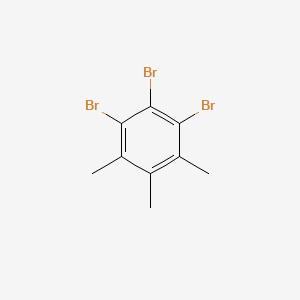


![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11945813.png)
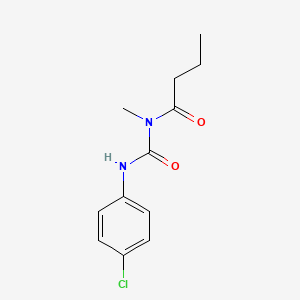
![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene](/img/structure/B11945828.png)
